molecular formula C24H21ClN4O4S B2993765 N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1172918-45-4

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2993765
CAS No.: 1172918-45-4
M. Wt: 496.97
InChI Key: VPVDKQSGLKWFPZ-UHFFFAOYSA-N
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Description

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H21ClN4O4S and its molecular weight is 496.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Quinazoline derivatives, including compounds structurally related to N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide, have been synthesized and characterized to explore their chemical properties and reactivity. Studies have detailed the synthesis of various quinazolinones and quinazoline derivatives, demonstrating the versatility of these compounds in chemical synthesis and the potential for creating a wide range of bioactive molecules (Gromachevskaya et al., 2017), (Desai et al., 2011).

Antimicrobial and Antitumor Applications

Several studies have highlighted the antimicrobial and antitumor potentials of quinazoline derivatives. These compounds have been evaluated for their activity against various bacterial and fungal strains, showing promising results as potential antimicrobial agents (Desai et al., 2007), (Patel & Shaikh, 2011). Additionally, the synthesis and evaluation of new quinazolinone derivatives for antitumor activity have been conducted, providing insights into their potential use in cancer treatment (Al-Suwaidan et al., 2016).

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of compounds similar to this compound, focusing on their interactions with peripheral benzodiazepine receptors and the potential to inhibit inflammatory responses (Torres et al., 1999).

Water-Solubility and Drug Design

Efforts to enhance the water solubility of quinazolin-4-one antitumor agents have led to the synthesis of water-soluble analogues, providing a basis for the development of more efficacious compounds with improved pharmacokinetic properties (Bavetsias et al., 2002).

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S/c1-15-26-22-13-8-18(14-21(22)24(31)29(15)19-9-6-17(25)7-10-19)27-23(30)16-4-11-20(12-5-16)34(32,33)28(2)3/h4-14H,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVDKQSGLKWFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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